molecular formula C17H18O3 B11381166 6-ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one

6-ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11381166
M. Wt: 270.32 g/mol
InChI Key: HCUPMXUJJKTILU-UHFFFAOYSA-N
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Description

6-ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromen family. This compound is characterized by its unique structure, which includes a furochromen core with multiple methyl and ethyl substitutions. It has a molecular formula of C17H18O3 and a molecular weight of 270.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furochromen ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

6-ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has various applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

6-ethyl-2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O3/c1-6-12-9(3)14-7-13-8(2)11(5)19-15(13)10(4)16(14)20-17(12)18/h7H,6H2,1-5H3

InChI Key

HCUPMXUJJKTILU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)C(=C(O3)C)C)C)OC1=O)C

Origin of Product

United States

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